molecular formula C13H11FO B1374376 2-Benzyl-4-fluorophenol CAS No. 398-77-6

2-Benzyl-4-fluorophenol

Cat. No.: B1374376
CAS No.: 398-77-6
M. Wt: 202.22 g/mol
InChI Key: KLRUNOWUDSKDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-fluorophenol is an organic compound with the molecular formula C13H11FO and a molecular weight of 202.22 g/mol It is a phenolic compound characterized by a benzyl group and a fluorine atom attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyl-4-fluorophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nucleophilic aromatic substitution reactions. Industrial processes may employ continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3)

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Substituted phenols with electrophilic groups at ortho or para positions

Mechanism of Action

The mechanism of action of 2-Benzyl-4-fluorophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Comparison: 2-Benzyl-4-fluorophenol is unique due to the presence of both a benzyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, compared to other similar compounds .

Properties

IUPAC Name

2-benzyl-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRUNOWUDSKDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.